N'-(3,5-DIMETHOXYBENZOYL)-4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOHYDRAZIDE
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Overview
Description
N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a morpholine ring, sulfonyl group, and benzoyl and benzohydrazide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid and 3,5-dimethoxybenzohydrazide. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide include:
- Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- N-[2-(2,6-dimethylmorpholin-4-yl)sulfonylethyl]-3-(phenylcarbamoylamino)propanamide
Uniqueness
The uniqueness of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activities.
Properties
IUPAC Name |
N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-14-12-25(13-15(2)32-14)33(28,29)20-7-5-16(6-8-20)21(26)23-24-22(27)17-9-18(30-3)11-19(10-17)31-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUCTXFXZNCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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